Disperse Red 92

Vue d'ensemble

Description

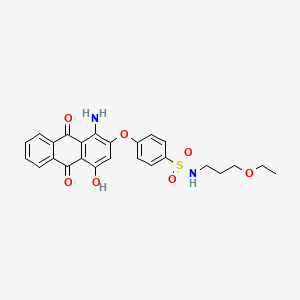

Disperse Red 92 is a synthetic dye belonging to the class of disperse dyes, which are primarily used for dyeing hydrophobic fibers such as polyester. It is characterized by its anthraquinone structure, which imparts a vibrant red color. This compound is known for its excellent light fastness, washing fastness, and sublimation fastness, making it suitable for high-temperature dyeing processes .

Méthodes De Préparation

The synthesis of Disperse Red 92 involves several steps:

Starting Material: The process begins with 1-aminoanthracene-9,10-dione.

Halogenation and Hydrolysis: The starting material undergoes halogenation followed by hydrolysis.

Condensation: The hydrolyzed product is then condensed with N-(3-ethoxypropyl)-4-hydroxybenzenesulfonamide.

In industrial production, this compound can be synthesized by adding Disperse Red 60 solid into an inert solvent, followed by the addition of chlorosulfonic acid and thionyl chloride for sulfonylation. After neutralizing the reaction mixture with sodium carbonate, ethoxy propylamine is added, and the reaction is carried out under heat preservation. The final product is obtained through distillation and filtration .

Analyse Des Réactions Chimiques

Disperse Red 92 undergoes various chemical reactions, including:

Oxidation: It can be oxidized under specific conditions, leading to the formation of different oxidation products.

Reduction: Reduction reactions can break down the anthraquinone structure, resulting in simpler aromatic compounds.

Substitution: The dye can undergo substitution reactions, where functional groups on the anthraquinone ring are replaced by other groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium dithionite, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Applications De Recherche Scientifique

Disperse Red 92 has a wide range of applications in scientific research:

Chemistry: It is used as a model compound for studying the behavior of anthraquinone dyes in various chemical processes.

Biology: The dye is employed in biological staining techniques to visualize cellular structures.

Medicine: Research is ongoing to explore its potential use in medical diagnostics and therapeutics.

Industry: this compound is extensively used in the textile industry for dyeing polyester fabrics. .

Mécanisme D'action

The mechanism of action of Disperse Red 92 involves its interaction with the polymer chains of hydrophobic fibers. The dye molecules are non-ionic and partially soluble in water, allowing them to diffuse into the fiber matrix. The interaction between the dye and the fiber occurs through Van der Waals forces and dipole interactions. The dye molecules are then fixed within the fiber structure through heat treatment, resulting in a stable coloration .

Comparaison Avec Des Composés Similaires

Disperse Red 92 can be compared with other anthraquinone-based disperse dyes such as Disperse Red 9, Disperse Red 11, and Disperse Red 60. While all these dyes share a similar anthraquinone core, they differ in their substituents, which affect their dyeing properties and fastness characteristics. For example:

Disperse Red 9: Known for its bright red hue but has moderate sublimation fastness.

Disperse Red 11: Exhibits excellent light fastness and is used for high-temperature dyeing.

Disperse Red 60: Has good overall fastness properties but may require additional processing steps for certain applications .

This compound stands out due to its balanced combination of excellent light, washing, and sublimation fastness, making it a preferred choice for industrial applications.

Activité Biologique

Disperse Red 92, also known as C.I. This compound or C.I. 60752, is a synthetic organic dye belonging to the anthraquinone class. This compound has gained attention not only for its applications in the textile industry but also for its potential biological activities. This article reviews the biological activity of this compound, highlighting its cytotoxicity, antimicrobial properties, and antioxidant activity based on recent research findings.

This compound is characterized by its vibrant red color and is primarily used for dyeing synthetic fibers such as polyester and polyamide. Its molecular formula is with a molecular weight of approximately 496.53 g/mol. The dye exhibits excellent light fastness and washing fastness, making it suitable for high-performance textile applications.

Cytotoxicity Studies

Recent studies have evaluated the cytotoxic effects of various disperse dyes, including this compound, on cancer cell lines. In one study, the cytotoxic activity was measured using the HepG2 hepatocellular carcinoma cell line. The results indicated that different dyes exhibited varying degrees of cytotoxicity:

| Compound | IC50 (µg/ml) |

|---|---|

| This compound | Not specified |

| Doxorubicin | 0.42 |

| Imatinib | 18.9 |

Although specific IC50 values for this compound were not provided, other synthesized disperse dyes showed promising results, suggesting that further investigation into this compound's cytotoxic potential is warranted .

Antimicrobial Activity

The antimicrobial properties of disperse dyes have been a focus of research due to their potential use in medical textiles. In a comparative study of various disperse dyes, including this compound, researchers assessed their effectiveness against several microorganisms:

| Dye | E. coli (mm) | S. aureus (mm) | C. albicans (mm) |

|---|---|---|---|

| This compound | Not tested | Not tested | Not tested |

| Dye A | >10 | >10 | <10 |

| Dye B | <10 | <10 | No inhibition |

While specific data for this compound was not available in this study, other dyes demonstrated significant antimicrobial activity against both Gram-positive and Gram-negative bacteria . This suggests that this compound may also possess similar properties that could be explored further.

Antioxidant Activity

Antioxidant activity is another important aspect of the biological profile of disperse dyes. The ability to scavenge free radicals is critical in preventing oxidative stress-related diseases. In a study evaluating various disperse dyes, including those synthesized from enaminones, antioxidant activities were measured using DPPH radical scavenging assays:

| Compound | IC50 (µg/ml) |

|---|---|

| Ascorbic Acid | 14.2 |

| Disperse Dye A | Not specified |

| Disperse Dye B | Not specified |

The results indicate that certain structural features in disperse dyes contribute to their antioxidant capacity. Specifically, the presence of azo groups has been linked to enhanced radical scavenging abilities .

Case Studies and Research Findings

- Cytotoxicity in HepG2 Cells : A synthesized series of disperse dyes showed varied cytotoxic effects against HepG2 cells, with some demonstrating significant inhibitory effects compared to standard chemotherapeutic agents like doxorubicin .

- Antimicrobial Testing : A study highlighted that certain disperse dyes exhibited strong antimicrobial activities against E. coli and S. aureus, indicating their potential use in textiles designed for medical applications .

- Antioxidant Properties : Research has indicated that some disperse dyes can act as effective antioxidants due to their chemical structure, which allows them to donate electrons and neutralize free radicals effectively .

Propriétés

IUPAC Name |

4-(1-amino-4-hydroxy-9,10-dioxoanthracen-2-yl)oxy-N-(3-ethoxypropyl)benzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H24N2O7S/c1-2-33-13-5-12-27-35(31,32)16-10-8-15(9-11-16)34-20-14-19(28)21-22(23(20)26)25(30)18-7-4-3-6-17(18)24(21)29/h3-4,6-11,14,27-28H,2,5,12-13,26H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ALXCWDABTQQKAH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCCNS(=O)(=O)C1=CC=C(C=C1)OC2=C(C3=C(C(=C2)O)C(=O)C4=CC=CC=C4C3=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H24N2O7S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40888142 | |

| Record name | Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40888142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

496.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

72363-26-9, 12236-11-2 | |

| Record name | Disperse Red 92 | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=72363-26-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenesulfonamide, 4-((1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy)-N-(3-ethoxypropyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0072363269 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40888142 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthryl)oxy]-N-(3-ethoxypropyl)benzenesulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.069.617 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Benzenesulfonamide, 4-[(1-amino-9,10-dihydro-4-hydroxy-9,10-dioxo-2-anthracenyl)oxy]-N-(3-ethoxypropyl) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.